molecular formula C10H14N4O4S B12525221 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) CAS No. 655249-42-6

5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)

Cat. No.: B12525221
CAS No.: 655249-42-6
M. Wt: 286.31 g/mol
InChI Key: WSIFBSPFAMWBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR spectra (DMSO-d₆, 400 MHz) exhibit distinct signals:

  • Methylene protons (SCH₂): δ 3.82–3.94 ppm (quartet, J = 12.4 Hz) due to coupling with sulfur and adjacent nitrogen atoms.
  • N-H groups : δ 10.42 ppm (broad singlet) for the imidazolidinedione ring, absent in N-alkylated derivatives.
  • Methyl groups : δ 1.38 ppm (singlet) from the 5-methyl substituents, showing no coupling due to symmetry.

¹³C NMR (100 MHz) confirms structural features:

  • Carbonyl carbons : δ 174.8 ppm (C4=O) and δ 156.1 ppm (C2=O), comparable to 5,5-dimethylhydantoin.
  • Sulfur-linked carbons : δ 44.7 ppm (SCH₂), deshielded relative to standard methylene groups due to sulfur’s electronegativity.

Infrared (IR) Vibrational Signatures

Key IR absorptions (KBr, cm⁻¹):

  • C=O stretches : 1778 (asymmetric) and 1712 (symmetric), split due to conjugation with the sulfur bridge.
  • N-H bending : 1532 (in-plane) and 689 (out-of-plane), consistent with hydantoin rings.
  • S-CH₂ vibrations : 1264 (C-S stretch) and 2928 (CH₂ asymmetric stretch).

Computational Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations predict a HOMO-LUMO gap of 5.2 eV, indicating moderate electronic stability. The electrostatic potential map shows negative charge localization on carbonyl oxygens (-0.32 e) and sulfur (-0.18 e), while positive charges reside on methyl hydrogens (+0.12 e). Geometric optimization aligns with crystallographic data, showing <0.02 Å deviations in bond lengths.

DFT Parameter Value
HOMO energy -6.78 eV
LUMO energy -1.58 eV
Dipole moment 4.12 Debye
Mulliken charge (S) -0.18 e

Molecular Orbital Interactions

Frontier molecular orbital analysis reveals:

  • HOMO : Localized on sulfur and adjacent methylene groups (65% contribution).
  • LUMO : Dominated by π* antibonding orbitals of carbonyl groups (72% contribution). Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between sulfur lone pairs (LP → σ* C-N) with stabilization energies of 18.6 kcal/mol, explaining the rigidity of the sulfur bridge.

Properties

CAS No.

655249-42-6

Molecular Formula

C10H14N4O4S

Molecular Weight

286.31 g/mol

IUPAC Name

5-methyl-5-[(4-methyl-2,5-dioxoimidazolidin-4-yl)methylsulfanylmethyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H14N4O4S/c1-9(5(15)11-7(17)13-9)3-19-4-10(2)6(16)12-8(18)14-10/h3-4H2,1-2H3,(H2,11,13,15,17)(H2,12,14,16,18)

InChI Key

WSIFBSPFAMWBKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CSCC2(C(=O)NC(=O)N2)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione

Reactants :

  • Chloroacetone (ClCH$$2$$COCH$$3$$)
  • Ammonium carbonate ((NH$$4$$)$$2$$CO$$_3$$)
  • Sodium cyanide (NaCN)

Procedure :

  • Dissolve chloroacetone (10 mmol), ammonium carbonate (12 mmol), and NaCN (12 mmol) in a 1:1 ethanol/water mixture (50 mL).
  • Reflux at 65–70°C for 6–8 hours.
  • Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Yield : 55–60%
Characterization :

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 1.45 (s, 3H, CH$$3$$), 3.82 (s, 2H, CH$$_2$$Cl), 10.2 (s, 2H, NH).
  • IR (KBr) : 1720 cm$$^{-1}$$ (C=O), 680 cm$$^{-1}$$ (C–Cl).

Bridging via Sodium Sulfide

Reactants :

  • 5-(Chloromethyl)-5-methylimidazolidine-2,4-dione (2 equiv)
  • Sodium sulfide (Na$$_2$$S, 1 equiv)

Procedure :

  • Dissolve 5-(chloromethyl)-5-methylhydantoin (10 mmol) in anhydrous DMF (20 mL).
  • Add Na$$_2$$S (5 mmol) under nitrogen and stir at 80°C for 12 hours.
  • Quench with ice water, filter the precipitate, and purify via recrystallization (ethanol/water).

Yield : 50–55%
Characterization :

  • $$^1$$H NMR (DMSO-d$$6$$) : δ 1.42 (s, 6H, 2×CH$$3$$), 3.25 (s, 4H, –CH$$2$$–S–CH$$2$$–), 10.1 (s, 4H, NH).
  • MS (ESI) : m/z 357.1 [M+H]$$^+$$.

Method 2: Direct Condensation Using Formaldehyde and Thiols

Synthesis of 5-Methylhydantoin-Thiol Intermediate

Reactants :

  • 5-Methylimidazolidine-2,4-dione
  • Thiourea (NH$$2$$CSNH$$2$$)

Procedure :

  • React 5-methylhydantoin (10 mmol) with thiourea (12 mmol) in HCl (6 M, 30 mL) at 90°C for 5 hours.
  • Neutralize with NaOH, extract with ethyl acetate, and dry over Na$$2$$SO$$4$$.

Yield : 60–65%
Characterization :

  • $$^1$$H NMR (CDCl$$3$$) : δ 1.40 (s, 3H, CH$$3$$), 2.85 (s, 2H, –CH$$_2$$SH).

Oxidative Coupling to Form Sulfur Bridge

Reactants :

  • 5-Methylhydantoin-thiol (2 equiv)
  • Hydrogen peroxide (H$$2$$O$$2$$, 30% w/v)

Procedure :

  • Dissolve thiol intermediate (10 mmol) in methanol (20 mL).
  • Add H$$2$$O$$2$$ (5 mmol) and stir at 25°C for 24 hours.
  • Evaporate solvent and recrystallize from acetone.

Yield : 40–45%
Characterization :

  • IR (KBr) : 2550 cm$$^{-1}$$ (disappearance of –SH stretch).

Comparative Analysis of Methods

Parameter Method 1 (Bucherer-Bergs + Na$$_2$$S) Method 2 (Thiol Oxidation)
Yield 50–55% 40–45%
Purity >95% 85–90%
Reaction Time 18–20 hours 29–30 hours
Scalability High Moderate
Hazardous Reagents NaCN, ClCH$$2$$COCH$$3$$ H$$2$$O$$2$$, HCl

Key Challenges and Optimization

  • Regioselectivity : Ensuring functionalization at the 5-position requires precise control of reaction conditions.
  • Byproduct Formation : Method 1 may yield oligomers; this is mitigated by using a 2:1 molar ratio of chloro-hydantoin to Na$$_2$$S.
  • Solvent Choice : DMF enhances solubility of intermediates but complicates purification; ethanol/water mixtures are preferred for recrystallization.

Industrial Applications and Patents

  • Antimicrobial Preservatives : DMDM hydantoin derivatives (e.g., 1,3-dimethylol-5,5-dimethylhydantoin) are synthesized similarly for use in cosmetics.
  • Pharmaceutical Intermediates : Sulfur-bridged hydantoins serve as precursors for anticonvulsants and antifungals.

Chemical Reactions Analysis

Types of Reactions

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazolidine-2,4-dione rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the imidazolidine-2,4-dione rings.

    Substitution: Substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5’-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Linker Variations

(a) Sulfur-Containing Linkers
  • 5,5'-(Methylenebisthiobismethylene)bis(3-phenyl-2,4-imidazolidinedione) (CAS 22139-83-9): Structure: Features a methylene bisthiobis(methylene) (–CH₂–S–S–CH₂–) linker between two 3-phenylhydantoin rings. Key Differences: The disulfide (S–S) bond introduces redox sensitivity, unlike the single sulfur atom in the target compound. Higher molecular weight (456.54 g/mol) and increased lipophilicity due to phenyl groups . Applications: Not explicitly stated, but disulfide linkages are common in drug delivery systems for controlled release.
  • 5,5'-[Oxybis(methylene)]di(2-furaldehyde) (CAS 7389-38-0):

    • Structure : Contains an oxygen-based (–O(CH₂)₂–) linker and furan aldehyde substituents.
    • Key Differences : The oxygen linker enhances polarity and hydrogen-bonding capacity compared to sulfur. Furan moieties may confer photochemical reactivity .
(b) Aromatic and Alkylene Linkers
  • 5,5′-Bis(4-bromophenyl)imidazolidine-2,4-dione (CAS 58132-31-3): Structure: Two hydantoin rings substituted with 4-bromophenyl groups at the 5-positions. Key Differences: No linker; bromine atoms increase molecular weight (410.06 g/mol) and steric bulk. Likely exhibits distinct electronic properties due to halogenation . Applications: Used in synthesizing quinoxaline-based solar cell sensitizers .
  • 5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione (CAS 41980-32-9): Structure: Propane-1,3-diyl (–CH₂CH₂CH₂–) linker between two hydantoins. Lower molecular weight (240.22 g/mol) .

Substituent Variations

  • 3-(3,5-Bis(trifluoromethyl)phenyl)-5-methylimidazolidine-2,4-dione (Compound (S)-G12):

    • Structure : Single hydantoin ring with trifluoromethylphenyl and methyl substituents.
    • Key Differences : Fluorinated groups enhance metabolic stability and membrane permeability. Demonstrated chiral recognition properties .
  • 5,5-Bis(4-chlorophenyl)imidazolidine-2,4-dione (CAS 23186-92-7): Structure: Chlorine substituents at the 4-position of phenyl groups.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Linker/Substituents Key Features
5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) (Target) C₁₃H₁₆N₄O₄S ~340.36 –S(CH₂)₂–, 5-methyl Sulfur linker, methyl substituents
5,5'-(Methylenebisthiobismethylene)bis(3-phenyl-2,4-imidazolidinedione) C₂₁H₂₀N₄O₄S₂ 456.54 –CH₂–S–S–CH₂–, 3-phenyl Disulfide linkage, redox-sensitive
5,5-Bis(4-bromophenyl)imidazolidine-2,4-dione C₁₅H₁₀Br₂N₂O₂ 410.06 4-bromophenyl Halogenated, high steric bulk
5,5'-(Propane-1,3-diyl)bisimidazolidine-2,4-dione C₉H₁₂N₄O₄ 240.22 –CH₂CH₂CH₂– Flexible alkylene linker

Biological Activity

5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione), also known as a derivative of hydantoin, is a compound with significant biological activity. Its molecular formula is C10H14N4O4SC_{10}H_{14}N_{4}O_{4}S and it has a molecular weight of approximately 286.31 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.

The biological activity of 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) is primarily attributed to its structural features that allow it to interact with various biological targets. The imidazolidine-2,4-dione moiety is known for its ability to mimic natural substrates in enzymatic reactions, potentially acting as an inhibitor or modulator of enzyme activity.

Antimicrobial Properties

Research indicates that compounds containing imidazolidine derivatives exhibit antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting that 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) may also possess antibacterial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Studies

  • Antibacterial Activity : A study conducted on a series of hydantoin derivatives showed that certain modifications to the hydantoin structure enhanced antibacterial efficacy against Gram-positive bacteria. This suggests that the sulfanediyl and methylene linkages in our compound could similarly enhance its antimicrobial properties.
  • Enzyme Inhibition : Another investigation focused on the inhibition of specific enzymes by imidazolidine derivatives. The results indicated that these compounds could effectively inhibit enzymes involved in DNA replication and repair, which is crucial for cancer therapy development.

Structure-Activity Relationship (SAR)

The biological activity of 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) can be further understood through its structure-activity relationship:

Structural FeatureImpact on Activity
Imidazolidine ringEssential for enzyme mimicry
Sulfanediyl linkagePotential for increased reactivity
Methylene bridgeMay enhance lipophilicity and membrane penetration

Research Findings

Recent studies have explored the synthesis and characterization of 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione). Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.

Pharmacological Studies

Pharmacological evaluations have indicated that derivatives similar to 5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione) exhibit low toxicity profiles while maintaining significant bioactivity. This positions them as promising candidates for further drug development.

Toxicity Profile

Preliminary toxicity assessments suggest that this compound exhibits minimal cytotoxic effects on mammalian cells at therapeutic concentrations. Further studies are required to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.